molecular formula C20H26ClN3O2S B2589069 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 946240-92-2

2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2589069
CAS RN: 946240-92-2
M. Wt: 407.96
InChI Key: IRORSHBQTMHVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H26ClN3O2S and its molecular weight is 407.96. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Gliquidone and Structural Analogs

Compounds with similar structural components, such as gliquidone, have been studied for their conformation and intramolecular interactions. Such studies could shed light on the structural dynamics and potential reactivity of similar compounds, potentially informing their applications in medicinal chemistry and drug design (Gelbrich, Haddow, & Griesser, 2011).

Biological Applications and Activity

Anticancer Potential

Naphthalimide derivatives, sharing a partial structural resemblance, have been identified for their potent antitumor activity. These compounds, through mechanisms such as autophagy induction and senescence in cancer cells, offer insights into the design of novel anticancer agents (Van Quaquebeke et al., 2007).

Carbonic Anhydrase Inhibition

The integration of 1,3,5-triazine moieties with benzenesulfonamide structures, akin to the compound , shows significant inhibition against certain carbonic anhydrase isoforms. This action highlights potential therapeutic applications in managing conditions like cancer by targeting enzyme activity (Lolak et al., 2019).

Analytical and Environmental Chemistry

Detection of Aliphatic Amines

Research on derivatization methods for aliphatic amines in environmental samples, using chemicals that share functional groups with the query compound, emphasizes the role of such structures in enhancing analytical techniques for environmental monitoring (Sacher, Lenz, & Brauch, 1997).

Synthesis and Chemical Behavior

Isoquinoline Derivatives

The study of reactions leading to tetrahydroquinazoline and isoquinoline derivatives provides insight into the synthetic versatility of compounds containing similar core structures. These synthetic routes and the chemical behavior of the products have implications for pharmaceutical development and the synthesis of complex organic molecules (Cremonesi, Croce, & Gallanti, 2010).

properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2S/c1-23(2)19(14-22-27(25,26)20-9-5-4-8-17(20)21)16-10-11-18-15(13-16)7-6-12-24(18)3/h4-5,8-11,13,19,22H,6-7,12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRORSHBQTMHVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.